![molecular formula C16H14N4O B7470831 N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide](/img/structure/B7470831.png)
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide, also known as IMPY, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IMPY is a heterocyclic compound that contains both an imidazole and a pyridine ring in its structure.
Wirkmechanismus
The mechanism of action of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the binding of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide to specific receptors or proteins. In the case of Alzheimer's disease, N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide binds specifically to beta-amyloid plaques, which allows for the detection of these plaques through imaging techniques. In the case of cancer therapy, N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide binds selectively to cancer cells that overexpress the sigma-2 receptor, which may lead to the development of targeted cancer therapies.
Biochemical and Physiological Effects
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good blood-brain barrier penetration, which makes it a promising candidate for the development of diagnostic tools for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide in lab experiments is its selectivity towards specific targets, such as beta-amyloid plaques and cancer cells that overexpress the sigma-2 receptor. This selectivity allows for the development of targeted therapies and diagnostic tools. However, one limitation of using N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide in lab experiments is its limited solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide research. One potential direction is the development of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide-based imaging agents for the early detection of Alzheimer's disease. Another potential direction is the development of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide-based targeted therapies for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide and its potential applications in other scientific research fields.
Synthesemethoden
The synthesis of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide involves the reaction of 4-(1H-imidazol-4-yl)aniline with 6-acetyl-3-methylpyridine-2,4-dione in the presence of a base such as potassium carbonate. The reaction yields N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide as a solid product that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide has been studied extensively for its potential applications in various scientific research fields. One of the major applications of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide is in the development of diagnostic tools for Alzheimer's disease. N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide has been shown to bind specifically to beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This binding property of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide has been utilized to develop imaging agents for the early detection of Alzheimer's disease.
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide has also been studied for its potential applications in cancer therapy. It has been shown to selectively bind to cancer cells that overexpress the sigma-2 receptor, which is a potential target for cancer therapy. This selectivity of N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide towards cancer cells makes it a promising candidate for the development of targeted cancer therapies.
Eigenschaften
IUPAC Name |
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-2-3-13(10-18-12)16(21)19-14-4-6-15(7-5-14)20-9-8-17-11-20/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRYNQOTXAGXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-imidazol-1-ylphenyl)-6-methylpyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.